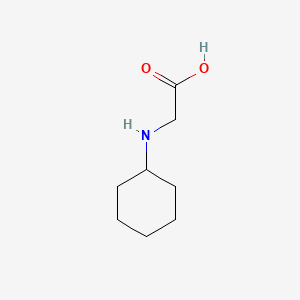
N-Cyclohexylglycine
Cat. No. B8815491
Key on ui cas rn:
58695-41-3
M. Wt: 157.21 g/mol
InChI Key: OQMYZVWIXPPDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06013239
Procedure details


Similar equipment and procedure as described in Example 1 were employed. 75.5 grams glycine (1.01 moles, Aldrich, 99+%), 118.4 grams cyclohexanone (1.21 moles, Aldrich 99.8%), 300 ml glacial acetic acid and 11.2 grams of Pd (5%)/C were used. The reaction was carried out in a 600 ml Parr reactor under 1000 psig (7000 kPa) hydrogen pressure at 75° C. No noticeable hydrogen uptake was noticed after 1.5 days, and the reaction was carried out for 4.5 days. The reactor was opened after cooling to room temperature. The solid catalyst was filtered by suction. The filtrate was evaporated to remove the acetic acid and the excess cyclohexanone. A viscous crude product (brown) remained which started to crystallize upon cooling to room temperature. The crude product was stirred into excess ether whereby a white solid precipitated out. The solid was filtered, washed with ether and dried. The solid was redissolved in a very small amount of acetic acid and recrystallized by adding an appropriate amount of ether. 144.5 grams of white crystals were recovered (91% yield based on glycine). Elemental analysis:calculated: C:61.12; H:9.62; N:8.91; 0:20.36; found:C:60.96; H:9.75; N:8.88; 0:20.41.






Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[H][H]>[Pd].C(O)(=O)C>[CH:6]1([NH:1][CH2:2][C:3]([OH:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
118.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Six
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The crude product was stirred into excess ether whereby a white solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid catalyst was filtered by suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was redissolved in a very small amount of acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding an appropriate amount of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
144.5 grams of white crystals were recovered (91% yield based on glycine)
|
Outcomes


Product
Details
Reaction Time |
4.5 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)NCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
